ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate
CAS No.: 929452-19-7
Cat. No.: VC11920343
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929452-19-7 |
|---|---|
| Molecular Formula | C19H16O6 |
| Molecular Weight | 340.3 g/mol |
| IUPAC Name | ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate |
| Standard InChI | InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
| Standard InChI Key | BSMAKKRXFNXVNW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
| Canonical SMILES | CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromen-4-one core, a bicyclic structure comprising a benzopyran moiety with a ketone group at position 4. Substituents include:
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A phenyl group at position 2, contributing to hydrophobic interactions.
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A hydroxyl group at position 7, enabling hydrogen bonding.
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An ethoxyacetate side chain at position 5, enhancing solubility.
The presence of the ethoxyacetate group distinguishes it from simpler chromones, as seen in its higher molecular weight (340.3 g/mol) compared to unsubstituted chromones (~160 g/mol).
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 929452-19-7 |
| IUPAC Name | Ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate |
| SMILES | CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
The compound’s solubility in polar solvents (e.g., ethanol, DMSO) is attributed to its ester and hydroxyl groups, while the phenyl ring enhances lipid membrane permeability .
Synthesis and Characterization
Key Synthetic Pathways
The synthesis involves three critical steps:
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Esterification: Reaction of 7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-ol with ethyl bromoacetate in the presence of a base (e.g., ) to introduce the ethoxyacetate side chain .
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Purification: Column chromatography isolates the product with >90% yield .
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Characterization: Confirmed via NMR, NMR, and mass spectrometry .
A representative reaction is:
Optimization Challenges
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Side Reactions: Competing etherification at the phenolic hydroxyl group requires controlled stoichiometry .
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Yield Improvement: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, boosting yield to 85% .
Related Chromone Derivatives and Comparative Analysis
The ethoxyacetate derivative’s broader spectrum of activity compared to simpler chromones underscores the impact of side-chain modifications .
Future Research Directions
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Synthetic Optimization: Explore flow chemistry techniques to reduce reaction steps and improve scalability .
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models to advance preclinical development.
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Structure-Activity Relationships (SAR): Systematically vary substituents to identify pharmacophores responsible for anticancer vs. antimicrobial effects .
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